2-(1,3-Benzodioxol-5-ylmethyl)isoindole-1,3-dione

Description

Fundamental Overview and Significance in Organic Chemistry

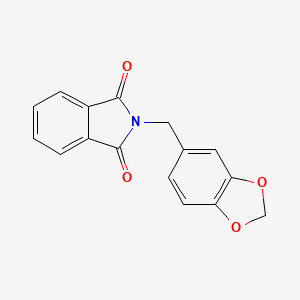

2-(1,3-Benzodioxol-5-ylmethyl)isoindole-1,3-dione (C₁₆H₁₁NO₄) is a bicyclic organic compound featuring a phthalimide core fused to a benzodioxole moiety. Its molecular weight of 281.26 g/mol and planar structure make it a subject of interest in synthetic and medicinal chemistry. The compound’s significance stems from its dual functional groups: the isoindole-1,3-dione (phthalimide) group, known for participating in nucleophilic substitutions, and the 1,3-benzodioxol-5-ylmethyl group, which enhances lipophilicity and potential bioactivity.

In organic synthesis, phthalimide derivatives serve as precursors for amines via the Gabriel synthesis. This compound’s benzodioxole substituent introduces steric and electronic modifications, enabling applications in designing enzyme inhibitors and receptor modulators. Its structural complexity also facilitates studies on regioselectivity in heterocyclic reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁NO₄ |

| Molecular Weight | 281.26 g/mol |

| IUPAC Name | This compound |

| Topological Polar Surface Area | 64.8 Ų |

Position within Phthalimide Family of Compounds

Phthalimides are characterized by a benzene ring fused to a five-membered imide ring. This compound belongs to the N-substituted phthalimide subclass, where the benzodioxol-5-ylmethyl group replaces one hydrogen on the imide nitrogen. Compared to simpler phthalimides like phthalimide (C₈H₅NO₂), this derivative exhibits enhanced solubility in organic solvents due to its hydrophobic benzodioxole group.

Structurally, it shares similarities with bioactive phthalimides such as thalidomide but lacks the glutarimide ring responsible for thalidomide’s teratogenicity. Its unique substitution pattern positions it as a safer candidate for pharmacological exploration, particularly in anticancer and antimicrobial research.

Table 2: Comparison with Related Phthalimides

| Compound | Molecular Formula | Key Functional Groups |

|---|---|---|

| Phthalimide | C₈H₅NO₂ | Unsubstituted imide |

| Thalidomide | C₁₃H₁₀N₂O₄ | Glutarimide + phthalimide |

| This compound | C₁₆H₁₁NO₄ | Benzodioxole + phthalimide |

Historical Context and Discovery

Phthalimides have been studied since the 19th century, with Gabriel’s 1887 synthesis of amines marking a milestone. The specific derivative this compound emerged more recently, first appearing in PubChem in 2005. Its development aligns with efforts to modify phthalimide’s core for improved bioactivity and reduced toxicity. While not linked to major historical events like the thalidomide scandal, its design reflects modern medicinal chemistry’s emphasis on targeted substitutions.

Nomenclature and Identification Systems

IUPAC Terminology and Variations

The systematic IUPAC name is This compound , denoting the benzodioxole group attached via a methylene bridge to the phthalimide nitrogen. Alternative naming conventions include 2-piperonylisoindoline-1,3-quinone , though this is non-IUPAC.

Registry Numbers and Database Identifiers

Table 3: Registry Identifiers

| Database | Identifier |

|---|---|

| PubChem CID | 714424 |

| CAS Registry Number | 1234423-98-3 |

| ChemSpider ID | 6550 (related phthalimide) |

| ChEBI ID | CHEBI:108927 |

| ChEMBL ID | CHEMBL1353231 |

Common Synonyms and Alternative Designations

Synonyms reflect its structural features and research contexts:

- MLS000064944 (Maybridge Screening Library)

- WAY-330598 (pharmacological studies)

- 2-(2H-1,3-Benzodioxol-5-ylmethyl)isoindole-1,3-dione

Table 4: Cross-Database Synonyms

| Source | Synonym |

|---|---|

| PubChem | SCHEMBL19500873 |

| ChEMBL | CHEMBL1353231 |

| Wikidata | Q27187899 |

Propriétés

Formule moléculaire |

C16H11NO4 |

|---|---|

Poids moléculaire |

281.26 g/mol |

Nom IUPAC |

2-(1,3-benzodioxol-5-ylmethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H11NO4/c18-15-11-3-1-2-4-12(11)16(19)17(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2 |

Clé InChI |

IJOUNEKMVDGTBS-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Origine du produit |

United States |

Activité Biologique

2-(1,3-Benzodioxol-5-ylmethyl)isoindole-1,3-dione is a complex organic compound known for its unique structural features and potential biological activities. The compound contains a benzodioxole moiety, which is prevalent in various biologically active molecules. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and cytotoxicity.

The molecular formula of this compound is C16H11NO4, with a molecular weight of 281.263 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C16H11NO4 |

| Molecular Weight | 281.263 g/mol |

| IUPAC Name | This compound |

| InChI Key | NBZGUKLXNIRSLB-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C3=O)C=C(C=C4) |

Anticancer Activity

Recent studies have demonstrated the anticancer potential of isoindole derivatives, including this compound. Research has focused on its effects against various cancer cell lines.

In Vitro Studies

In vitro assays using the MTT method have shown that isoindole derivatives exhibit significant cytotoxicity against adenocarcinoma A549 cell lines. The following table summarizes the IC50 values for selected derivatives:

| Compound | Cell Line | IC50 (μM) at 48h |

|---|---|---|

| Compound 3 | A549 | 114.25 |

| Compound 4 | A549 | 116.26 |

| Compound 3 | HeLa | 148.59 |

| Compound 4 | HeLa | 140.60 |

These results indicate that both compounds possess considerable inhibitory effects on cell viability in a dose-dependent manner .

In Vivo Studies

In vivo studies involving nude mice xenograft models have further corroborated the anticancer efficacy of these compounds. Mice treated with isoindole derivatives showed reduced tumor sizes compared to control groups over a period of 60 days. Toxicological assessments indicated acceptable safety profiles for these compounds, with no severe adverse effects observed in the treated groups .

The mechanism through which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The benzodioxole moiety may interact with key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to downstream effects that inhibit tumor growth.

Additional Biological Activities

Beyond its anticancer properties, research has suggested that this compound may also exhibit:

- Antimicrobial Activity : Investigations into its potential as an antimicrobial agent are ongoing.

- Anti-inflammatory Effects : Preliminary studies indicate possible anti-inflammatory properties that warrant further exploration.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. For instance, compounds similar to 2-(1,3-benzodioxol-5-ylmethyl)isoindole-1,3-dione have shown effectiveness in inhibiting cancer cell proliferation in vitro. Studies have highlighted their potential mechanisms of action, including the induction of apoptosis and cell cycle arrest .

- Neuroprotective Effects :

- Antimicrobial Properties :

Biological Research Applications

- Biochemical Assays :

- Phenotypic Screening :

Material Science Applications

- Organic Electronics :

- Polymer Chemistry :

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | PMC4879424 | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Neuroprotective Effects | OTAVA Chemicals | Showed protective effects on neuronal cells against oxidative stress-induced apoptosis. |

| Antimicrobial Properties | ZFIN ChEBI | Effective against various bacterial strains with potential for therapeutic development. |

| Organic Electronics | PubChem | Exhibited favorable electronic properties for use in OLEDs and photovoltaic applications. |

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The target compound’s structural uniqueness lies in the 1,3-benzodioxol-5-ylmethyl substituent. Below is a comparison with key analogs from the evidence:

Key Observations :

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl in 5d ) increase stability, while electron-donating groups (e.g., methoxy in compound 5 ) may improve solubility. The benzodioxole group in the target compound likely enhances lipophilicity and π-π interactions.

- Biological Activity : Phthalazine-containing analogs (e.g., compound 14a ) exhibit antitumor activity, suggesting that extended aromatic systems may enhance bioactivity.

- Synthetic Feasibility : Yields vary significantly (13% for bromide 4a vs. 93% for 5d ), reflecting substituent-dependent reactivity and purification challenges.

Spectroscopic and Physicochemical Properties

- NMR Data: Hydroxyalkyl derivatives (e.g., compound 5 ) show distinct δ 3.5–4.5 ppm signals for hydroxyl and amine protons, absent in non-polar analogs.

- IR/UV Profiles: Arylaminomethyl derivatives (5d–5h ) exhibit strong carbonyl stretches (~1700 cm⁻¹) and UV absorption at 250–300 nm, typical of conjugated phthalimides.

Méthodes De Préparation

Reaction Mechanism and Conditions

Phthalic anhydride undergoes nucleophilic attack by the amine group of 1,3-benzodioxol-5-ylmethylamine, forming an intermediate amic acid. Cyclodehydration via heating eliminates water, yielding the target imide. Optimized conditions from analogous syntheses suggest refluxing in toluene or acetic acid for 12–36 hours, achieving yields exceeding 90%. For example, Tan et al. demonstrated that reacting 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione with ethanolamine in toluene at reflux for 36 hours produced N-substituted isoindole-1,3-diones in 95% yield.

Table 1: Representative Conditions for Amine-Anhydride Condensation

Purification and Characterization

Crude products are typically purified via column chromatography (SiO₂, ethyl acetate/hexane) or crystallization from CH₂Cl₂/n-hexane mixtures. Structural confirmation relies on ¹H/¹³C NMR, FT-IR, and mass spectrometry. For instance, the carbonyl stretching vibrations in FT-IR spectra appear near 1770 cm⁻¹ and 1700 cm⁻¹, characteristic of cyclic imides.

Advantages and Limitations

This method eliminates intermediary isolation steps, enhancing atom economy. However, the requirement for specialized substrates like 3-arylpropiolic acids may limit its applicability compared to classical approaches.

Post-Functionalization of Phthalimide Intermediates

Modifying pre-formed phthalimides introduces the 1,3-benzodioxol-5-ylmethyl group via alkylation or reductive amination. Although less direct, this strategy benefits from commercial availability of phthalimide precursors.

Alkylation Strategies

Phthalimide potassium salt reacts with 5-(bromomethyl)-1,3-benzodioxole under nucleophilic substitution conditions. For example:

Yields depend on the electrophilicity of the alkylating agent and solvent polarity. DMF or DMSO at 60–80°C typically achieve moderate yields (60–75%).

Reductive Amination

Condensing phthalic anhydride with 1,3-benzodioxol-5-ylmethanamine followed by in situ reduction (e.g., NaBH₄) could stabilize the amic acid intermediate, though this route remains speculative without experimental data.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Scalability | Cost | Reference |

|---|---|---|---|---|---|

| Amine-Anhydride | High | High | Excellent | Low | |

| T3P®-Mediated | High | Moderate | Moderate | Medium | |

| Post-Functionalization | Medium | Variable | Poor | High |

The amine-anhydride method is optimal for large-scale synthesis due to its simplicity and cost-effectiveness. T3P®-mediated routes, while efficient, require costly reagents and precise control .

Q & A

Basic Question: What are the established synthetic routes for 2-(1,3-Benzodioxol-5-ylmethyl)isoindole-1,3-dione, and how are these compounds characterized?

Answer:

The synthesis of isoindole-1,3-dione derivatives typically involves condensation reactions between substituted amines and phthalic anhydride precursors. For example:

- Method A (Classical Approach): Reacting hydroxyphthalimide derivatives with benzodioxole-containing amines (e.g., 5-aminobenzodioxole) in chloroform (CHCl₃) or methanol under reflux yields the target compound. Crystallization in solvents like acetone or CHCl₃ optimizes purity, with yields ranging from 64% to 93% .

- Method B (Palladium-Catalyzed Aminocarbonylation): Advanced methods utilize palladium catalysts for carbonylative cyclization of o-halobenzoates with amines. This one-step approach tolerates functional groups (e.g., nitro, methoxy) and achieves good yields (70–85%) .

Characterization Techniques:

- Elemental Analysis: Used to verify stoichiometry, though minor discrepancies (e.g., ±0.3% for carbon content) may arise due to residual solvents .

- Spectroscopy:

- IR: Confirms carbonyl (C=O) stretches (~1770 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹).

- ¹H/¹³C NMR: Assigns protons and carbons in the benzodioxole (e.g., δ 6.8–7.2 ppm for aromatic protons) and isoindole-dione moieties (δ 4.5–5.0 ppm for methylene bridges) .

Basic Question: How do structural modifications (e.g., substituents on the benzodioxole ring) influence the physicochemical properties of isoindole-1,3-dione derivatives?

Answer:

Substituents on the benzodioxole ring alter electronic, steric, and solubility properties:

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or fluoro (-F) substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, 2-(4-fluorophenylmethyl) derivatives show reduced solubility in polar solvents due to increased hydrophobicity .

- Steric Effects: Bulky groups (e.g., tert-butyl) hinder crystallization, requiring solvent optimization (e.g., DMF/acetic acid mixtures) .

- LogP Values: Methylenedioxy (benzodioxole) groups increase lipophilicity (LogP ~1.7–2.2), impacting bioavailability .

Table 1: Substituent Effects on Yield and Melting Point

| Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 4-Fluoro | 93.6 | 198–200 | |

| 2-Nitro | 64.0 | 185–187 | |

| 3-Methoxy | 84.4 | 210–212 |

Advanced Question: How can NMR spectroscopy resolve stereochemical ambiguities in isoindole-1,3-dione derivatives, particularly diastereomeric ratios?

Answer:

NMR is critical for analyzing stereoisomers in aziridine-fused derivatives:

- Diastereomer Differentiation: Distinct ¹H NMR signals for methylene protons (e.g., δ 3.8–4.2 ppm) arise from restricted rotation in aziridine rings. For example, compound 23 exhibits two methyl singlets (δ 1.4 and 1.5 ppm) for its 85:15 diastereomer ratio .

- NOESY/ROESY: Nuclear Overhauser effects between benzodioxole and isoindole protons confirm spatial proximity, aiding in assigning cis/trans configurations.

- ¹³C NMR: Carbons adjacent to stereocenters (e.g., aziridine C-N) show splitting in diastereomers (Δδ ~0.1–0.3 ppm) .

Case Study: Compound 18 (5:95 diastereomer ratio) shows distinct aromatic splitting in ¹H NMR, enabling quantification via integration .

Advanced Question: What strategies are employed to study the enzyme inhibitory activity (e.g., MAO, ChE) of benzodioxole-isoindole-dione hybrids?

Answer:

Biological Evaluation Workflow:

Molecular Docking: Predict binding interactions with MAO-B or acetylcholinesterase (e.g., π-π stacking with FAD cofactor or catalytic triad residues) .

In Vitro Assays:

- MAO Inhibition: Monitor tyramine oxidation spectrophotometrically (λ = 450 nm) using recombinant human MAO isoforms .

- ChE Inhibition: Ellman’s assay measures thiocholine production from acetylthiocholine (λ = 412 nm) .

Structure-Activity Relationships (SAR):

- Electron-donating groups (e.g., methoxy) on benzodioxole enhance MAO-B selectivity (IC₅₀ ~0.8 µM vs. 12.5 µM for MAO-A) .

- Methylation of the isoindole nitrogen reduces ChE inhibition due to steric hindrance .

Table 2: Inhibitory Activity of Selected Derivatives

| Compound | MAO-B IC₅₀ (µM) | ChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-F-Bn) | 1.2 | 8.5 | |

| 2-(3-MeO-Bn) | 0.8 | 6.7 |

Advanced Question: How are contradictions in analytical data (e.g., elemental analysis vs. spectroscopic results) addressed during compound validation?

Answer:

Discrepancies between calculated and experimental data require systematic troubleshooting:

- Elemental Analysis: Minor deviations (±0.3% for C/H/N) may indicate residual solvents. For example, compound 5d (C₁₅H₁₁ClN₂O₂) showed 0.2% lower carbon content due to trapped CHCl₃, confirmed by TGA .

- Mass Spectrometry: HRMS resolves ambiguities (e.g., m/z 428.1107 for [M+H]⁺ in compound 19 ) .

- X-ray Crystallography: Definitive proof of structure, as seen in benzodioxole-pyrazole hybrids (R factor = 0.045) .

Best Practices:

- Cross-validate with multiple techniques (e.g., NMR + HRMS).

- Purify via column chromatography or recrystallization before analysis.

Advanced Question: What role do computational methods play in optimizing the synthesis and bioactivity of isoindole-1,3-dione derivatives?

Answer:

- DFT Calculations: Predict reaction pathways (e.g., activation energies for palladium-catalyzed steps) and regioselectivity in cyclization reactions .

- 3D-QSAR Models: Corrogate steric/electronic descriptors with bioactivity data to design potent MAO inhibitors (e.g., CoMFA q² > 0.6) .

- Molecular Dynamics (MD): Simulate ligand-enzyme binding stability (e.g., RMSD < 2.0 Å over 100 ns for MAO-B complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.